ERβ Transcriptional Selectivity Profile vs. Estradiol and Synthetic Agonists
Nyasol exhibits a distinct class of ERβ functional selectivity. While Nyasol binds similarly to both ERα and ERβ, it activates transcription only through ERβ, a mechanism different from high-affinity, selective binders like ERB-041 [1]. In microarray gene profiling studies, Nyasol's overall ERβ transcriptional selectivity was compared to other agonists. It was found to be less globally selective than MF101, liquiritigenin, and ERB-041, but more selective than diarylpropionitrile (DPN), when compared against the non-selective agonist estradiol (E2) [1]. This places Nyasol in a specific tier of 'transcriptional-only' ERβ agonists.
| Evidence Dimension | ERβ Transcriptional Selectivity (Rank Order) |
|---|---|
| Target Compound Data | Ranked 4th out of 5 compounds in terms of global ERβ-selectivity in gene expression profiles |
| Comparator Or Baseline | Comparators: ERB-041 (1st), MF101 (2nd), liquiritigenin (3rd), estradiol (non-selective baseline), diarylpropionitrile (DPN, 5th) |
| Quantified Difference | Less ERβ-selective than MF101 and liquiritigenin; more ERβ-selective than diarylpropionitrile (DPN) |
| Conditions | U2OS cells stably transfected with ERα or ERβ, treated for 6 hours; microarray gene expression analysis |
Why This Matters
This evidence defines Nyasol's precise position within the ERβ agonist landscape, distinguishing it from both high-potency synthetic ligands and less selective alternatives, which is critical for mechanistic studies requiring a defined transcriptional profile.
- [1] Paruthiyil S, et al. Drug and cell type-specific regulation of genes with different classes of estrogen receptor beta-selective agonists. PLoS One. 2009 Jul 17;4(7):e6271. doi: 10.1371/journal.pone.0006271. View Source
